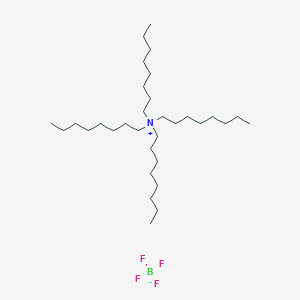

Tetraoctylammonium tetrafluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetraoctylazanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H68N.BF4/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;2-1(3,4)5/h5-32H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQKBXJFMKZSDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H68BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585010 | |

| Record name | N,N,N-Trioctyloctan-1-aminium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128464-35-7 | |

| Record name | N,N,N-Trioctyloctan-1-aminium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraoctylammonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Tetraoctylammonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraoctylammonium tetrafluoroborate (B81430) ([CH₃(CH₂)₇]₄N(BF₄)) is a quaternary ammonium (B1175870) salt that has garnered significant interest within the scientific community. Its unique properties as an ionic liquid and phase-transfer catalyst make it a valuable compound in various chemical applications, including organic synthesis and electrochemistry. This technical guide provides a comprehensive overview of the known physical properties of tetraoctylammonium tetrafluoroborate, complete with experimental protocols for their determination.

Quantitative Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | [CH₃(CH₂)₇]₄N(BF₄) | [1][2] |

| Molecular Weight | 553.69 g/mol | [1] |

| Appearance | Crystals | [1] |

| Melting Point | 110-114 °C, 112-113 °C (lit.), 122-125 °C | [1][3] |

| Boiling Point | Not available | |

| Density | Not available | |

| CAS Number | 128464-35-7 | [1][2] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are standard procedures and can be adapted for other similar ionic liquids.

1. Determination of Melting Point

The melting point of this compound can be determined using the capillary melting point method.

-

Apparatus:

-

Melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP70)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

-

Procedure:

-

Ensure the this compound sample is completely dry by placing it in a vacuum oven at a temperature below its melting point for several hours.

-

Grind the dry crystals into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially, then slow the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting range is reported as these two temperatures.

-

2. Determination of Solubility

The solubility of this compound in various organic solvents can be determined using the isothermal equilibrium method.

-

Apparatus:

-

Thermostatic shaker bath or temperature-controlled magnetic stirrer

-

Analytical balance

-

Vials or flasks with tight-sealing caps

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Spectrophotometer or other suitable analytical instrument (if determining concentration)

-

-

Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent in a vial. The presence of undissolved solid is necessary to ensure a saturated solution.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker bath set to the desired temperature and agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette, ensuring no solid particles are transferred. Filtering the solution may be necessary.

-

Determine the concentration of the dissolved this compound in the aliquot. This can be done gravimetrically by evaporating the solvent and weighing the residual solid, or by a suitable analytical technique such as UV-Vis spectroscopy if the compound has a chromophore.

-

Calculate the solubility, typically expressed as grams of solute per 100 mL of solvent or moles of solute per liter of solvent.

-

Logical Workflow for Property Determination

The following diagram illustrates the general workflow for the physical characterization of a chemical compound like this compound.

Caption: General workflow for the determination of physical properties of a chemical compound.

References

Synthesis protocol for tetraoctylammonium tetrafluoroborate.

An In-depth Technical Guide to the Synthesis of Tetraoctylammonium Tetrafluoroborate (B81430)

This technical guide provides a comprehensive protocol for the synthesis of tetraoctylammonium tetrafluoroborate, a quaternary ammonium (B1175870) salt with applications in various areas of chemical research, including as a phase-transfer catalyst and supporting electrolyte. The synthesis is based on a well-established anion exchange methodology.

Synthesis Pathway

The synthesis of this compound is achieved through an anion exchange reaction (salt metathesis) between tetraoctylammonium bromide (TOAB) and sodium tetrafluoroborate (NaBF₄). The reaction proceeds by precipitating the less soluble inorganic salt (sodium bromide) from an organic solvent, leaving the desired this compound in solution.

Figure 1: Synthesis workflow for this compound.

Experimental Protocol

This protocol is based on general procedures for the synthesis of tetraalkylammonium salts via anion exchange. Researchers should consider optimizing these conditions for their specific laboratory setup.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| Tetraoctylammonium Bromide (TOAB) | 14866-33-2 | C₃₂H₆₈BrN | 546.80 |

| Sodium Tetrafluoroborate (NaBF₄) | 13755-29-8 | NaBF₄ | 109.79 |

| Dichloromethane (B109758) (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |

| Hexane (B92381) | 110-54-3 | C₆H₁₄ | 86.18 |

Reaction Procedure

-

Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve tetraoctylammonium bromide (1.0 eq) in dichloromethane. In a separate container, dissolve a slight excess of sodium tetrafluoroborate (1.1 eq) in a minimal amount of a suitable solvent in which it is soluble but tetraoctylammonium bromide is also reasonably soluble, such as a mixture of dichloromethane and a more polar co-solvent if necessary. Note: Due to the differing polarities of the reactants, achieving complete dissolution of both in a single solvent might be challenging. A biphasic reaction or the use of a phase-transfer catalyst could be alternative approaches, although this protocol focuses on a single organic phase. Given that tetraoctylammonium bromide is soluble in dichloromethane, this will be the primary solvent.[1] Sodium tetrafluoroborate has low solubility in dichloromethane, so vigorous stirring is crucial.

-

Reaction: Slowly add the sodium tetrafluoroborate solution/suspension to the stirred solution of tetraoctylammonium bromide at room temperature.

-

Reaction Time and Temperature: Stir the reaction mixture vigorously at room temperature for 24-48 hours to ensure maximum conversion. The progress of the reaction can be monitored by periodically testing for the presence of bromide ions in the solution (e.g., using a silver nitrate (B79036) test on an aqueous extract).

-

Isolation of Crude Product: After the reaction is complete, filter the mixture to remove the precipitated sodium bromide. Wash the solid precipitate with a small amount of fresh dichloromethane to recover any entrained product.

-

Solvent Removal: Combine the filtrate and the washings. Remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid or oil.

Purification

-

Recrystallization: The crude product can be purified by recrystallization. Given the long alkyl chains of the tetraoctylammonium cation, a suitable solvent system would likely be a mixture of a moderately polar solvent in which the compound is soluble at elevated temperatures and a non-polar solvent in which it is less soluble at room temperature or below. A potential solvent system to investigate is ethyl acetate/hexane.

-

Procedure: Dissolve the crude product in a minimal amount of hot ethyl acetate. Once dissolved, slowly add hexane until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold hexane. Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis.

| Parameter | Value | Notes |

| Reactants | ||

| Tetraoctylammonium Bromide | 1.0 molar equivalent | Starting material. |

| Sodium Tetrafluoroborate | 1.1 molar equivalents | A slight excess is used to drive the reaction to completion. |

| Reaction Conditions | ||

| Solvent | Dichloromethane | Chosen for its ability to dissolve the organic-soluble reactant. |

| Temperature | Room Temperature (approx. 20-25 °C) | The reaction proceeds at a reasonable rate without the need for heating. |

| Reaction Time | 24 - 48 hours | Sufficient time for the heterogeneous reaction to approach completion. |

| Purification | ||

| Recrystallization Solvent System | Ethyl Acetate / Hexane | A suggested starting point for purification. The optimal ratio should be determined experimentally. Other systems like ethanol/water might also be explored. |

| Expected Product | ||

| Product Name | This compound | |

| Appearance | White to off-white solid | |

| Molecular Formula | C₃₂H₆₈BF₄N | |

| Molar Mass | 553.69 g/mol |

Logical Relationships in Synthesis

The following diagram illustrates the logical flow and dependencies in the synthesis protocol.

Figure 2: Logical workflow of the synthesis protocol.

References

Tetraoctylammonium tetrafluoroborate CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetraoctylammonium tetrafluoroborate (B81430), a quaternary ammonium (B1175870) salt. The document details its physicochemical properties and provides context for its applications by drawing parallels with the well-documented analogue, Tetrabutylammonium (B224687) tetrafluoroborate (TBATFB), particularly in the realm of electrochemistry and synthesis.

Core Properties

Tetraoctylammonium tetrafluoroborate is characterized by the following molecular and physical properties:

| Property | Value | Reference |

| CAS Number | 128464-35-7 | [1] |

| Molecular Formula | [CH₃(CH₂)₇]₄N(BF₄) | [1] |

| Molecular Weight | 553.69 g/mol | [1] |

| Appearance | Crystals | [1] |

| Melting Point | 122-125 °C | |

| InChI Key | XLQKBXJFMKZSDF-UHFFFAOYSA-N |

Applications in a Broader Context

While specific experimental protocols for this compound are not extensively available in public literature, its primary applications are anticipated to be similar to other tetraalkylammonium tetrafluoroborates. These compounds are notably used as supporting electrolytes in non-aqueous electrochemistry and as phase-transfer catalysts in organic synthesis. The longer alkyl chains of the tetraoctylammonium cation, compared to the more common tetrabutylammonium cation, may confer higher solubility in nonpolar organic solvents.

Due to the extensive documentation for the closely related Tetrabutylammonium tetrafluoroborate (TBATFB), the following experimental protocols for TBATFB are provided as illustrative examples of the utility of this class of compounds.

Experimental Protocols: Representative Examples using Tetrabutylammonium Tetrafluoroborate (TBATFB)

1. Supporting Electrolyte in Cyclic Voltammetry

Quaternary ammonium salts like TBATFB are crucial as supporting electrolytes in electrochemical studies, such as cyclic voltammetry, due to their wide electrochemical window and solubility in organic solvents.

Objective: To determine the redox potentials of an analyte in a non-aqueous solvent using cyclic voltammetry with TBATFB as the supporting electrolyte.

Materials:

-

Analyte of interest (e.g., Ferrocene)

-

Tetrabutylammonium tetrafluoroborate (TBATFB)

-

Anhydrous acetonitrile (B52724) (ACN)

-

Three-electrode electrochemical cell:

-

Working Electrode (e.g., Glassy Carbon Electrode)

-

Reference Electrode (e.g., Ag/Ag⁺)

-

Counter Electrode (e.g., Platinum wire)

-

-

Potentiostat/Galvanostat

Procedure:

-

Prepare a 0.1 M solution of TBATFB in anhydrous acetonitrile.

-

Dissolve the analyte (e.g., ferrocene) in the electrolyte solution to a final concentration of 1 mM.

-

Deoxygenate the solution by purging with an inert gas, such as argon or nitrogen, for 10-15 minutes.

-

Assemble the three-electrode cell, ensuring the electrodes are immersed in the solution.

-

Perform the cyclic voltammetry by scanning the potential at a defined rate (e.g., 100 mV/s).

-

Record the resulting current as a function of the applied potential to obtain a cyclic voltammogram.

-

Analyze the voltammogram to determine the anodic and cathodic peak potentials, which provide information about the analyte's redox properties.

2. Phase-Transfer Catalysis

As a phase-transfer catalyst, TBATFB facilitates reactions between reactants in immiscible phases (e.g., an aqueous and an organic phase). The tetrabutylammonium cation pairs with an anion from one phase and transports it into the other phase to react.

Objective: To perform an N-alkylation reaction using TBATFB as a phase-transfer catalyst.

Materials:

-

Benzyl (B1604629) bromide

-

Tetrabutylammonium tetrafluoroborate (TBATFB)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Reaction vial

Procedure:

-

In a mortar, grind together succinimide (1.0 mmol), anhydrous potassium carbonate (2.0 mmol), and TBATFB (0.1 mmol) to create a fine powder.

-

Transfer the powdered mixture to a reaction vial.

-

Add benzyl bromide (1.2 mmol) to the vial.

-

Seal the vial and heat the mixture (e.g., to 80 °C) with stirring.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Perform a work-up by adding dichloromethane (B109758) and water, separating the organic layer, drying it, and concentrating it to isolate the product.

While these protocols utilize Tetrabutylammonium tetrafluoroborate, the principles are directly applicable to this compound, which may be preferred in systems requiring enhanced solubility in highly nonpolar media. The choice of the specific tetraalkylammonium salt often depends on the solvent system and the specific requirements of the reaction or analysis.

References

Solubility of tetraoctylammonium tetrafluoroborate in organic solvents.

An In-depth Technical Guide to the Solubility of Tetraoctylammonium Tetrafluoroborate (B81430) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraoctylammonium tetrafluoroborate ([N8888][BF4] or TOABF4) is a quaternary ammonium (B1175870) salt classified as an ionic liquid. Its molecular structure, consisting of a large, nonpolar tetraoctylammonium cation and a weakly coordinating tetrafluoroborate anion, imparts unique solubility characteristics that are of significant interest in various applications, including as electrolytes, phase-transfer catalysts, and in drug delivery systems. Understanding the solubility of TOABF4 in different organic solvents is crucial for its effective utilization in these fields. This guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and visualizations of key concepts.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 128464-35-7 | [1] |

| Molecular Formula | [CH3(CH2)7]4N(BF4) | [1] |

| Molecular Weight | 553.69 g/mol | [1] |

| Appearance | Crystals | [1] |

| Melting Point | 122-125 °C | [1] |

Solubility Data

For comparative purposes, the table below includes qualitative solubility information for tetraoctylammonium bromide, a compound with the same cation, and quantitative solubility data for tetrabutylammonium (B224687) tetrafluoroborate, which shares the same anion. The longer alkyl chains of the tetraoctylammonium cation are expected to increase its lipophilicity and, consequently, its solubility in nonpolar organic solvents compared to its tetrabutylammonium counterpart.

| Solvent | Chemical Formula | Solubility of Tetraoctylammonium Bromide (Qualitative) | Solubility of Tetrabutylammonium Tetrafluoroborate ( g/100 mL) | Temperature (°C) | Observations |

| Chloroform | CHCl₃ | Soluble | Soluble | Not Specified | - |

| Dichloromethane | CH₂Cl₂ | Soluble | Soluble | Not Specified | - |

| Methanol | CH₃OH | - | 10 | Not Specified | Clear, colorless solution[2][3][4] |

| Ethanol | C₂H₅OH | - | 10 | Not Specified | Soluble[3] |

| Acetonitrile | CH₃CN | - | 10 | Not Specified | Clear, colorless solution[2] |

| Acetone | C₃H₆O | - | Soluble | Not Specified | - |

| Ethyl Acetate | C₄H₈O₂ | - | Soluble | Not Specified | - |

| Water | H₂O | Less Soluble | Slightly Soluble | Not Specified | [2][3] |

Data for Tetraoctylammonium Bromide is from[5]. Data for Tetrabutylammonium Tetrafluoroborate is from[2][3][4][6][7]. It is important to note that this data is for analogous compounds and should be used as a general guide. For precise applications, experimental determination of solubility for this compound is highly recommended.

Experimental Protocol: Isothermal Gravimetric Method for Solubility Determination

The following protocol details a reliable method for experimentally determining the solubility of this compound in an organic solvent.[2][8][9]

4.1. Principle

A saturated solution of the ionic liquid in the chosen solvent is prepared at a constant temperature. A known mass of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining ionic liquid is determined.

4.2. Materials and Apparatus

-

This compound

-

Organic solvent of interest (high purity)

-

Analytical balance

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Vials or flasks with airtight seals

-

Syringe with a filter attachment (e.g., 0.2 µm PTFE)

-

Drying oven or vacuum oven

-

Weighing bottles

4.3. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.[2][8]

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or on a temperature-controlled magnetic stirrer set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.[2]

-

-

Sample Withdrawal:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known mass of the clear supernatant (saturated solution) using a pre-weighed syringe fitted with a filter to prevent the transfer of any solid particles.

-

-

Gravimetric Analysis:

-

Transfer the withdrawn saturated solution to a pre-weighed weighing bottle.

-

Record the total mass of the weighing bottle and the saturated solution.

-

Evaporate the solvent in a drying oven or vacuum oven at an appropriate temperature below the decomposition temperature of the ionic liquid.

-

Periodically cool the weighing bottle in a desiccator and weigh it until a constant mass is achieved, indicating complete removal of the solvent.[2][8]

-

4.4. Data Calculation

-

Mass of the saturated solution: (Mass of weighing bottle + solution) - (Mass of empty weighing bottle)

-

Mass of the dissolved ionic liquid: (Mass of weighing bottle + dry ionic liquid) - (Mass of empty weighing bottle)

-

Mass of the solvent: (Mass of the saturated solution) - (Mass of the dissolved ionic liquid)

-

Solubility ( g/100 g of solvent): (Mass of the dissolved ionic liquid / Mass of the solvent) x 100

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining solubility via the isothermal gravimetric method.

Factors Influencing Ionic Liquid Solubility

Caption: Interplay of factors determining the solubility of an ionic liquid.

Conclusion

While specific quantitative solubility data for this compound remains scarce in the public domain, this guide provides a framework for understanding and determining its solubility in organic solvents. The provided experimental protocol for the isothermal gravimetric method offers a reliable means of obtaining precise solubility data essential for research, development, and application of this versatile ionic liquid. The general trends observed for analogous compounds suggest that TOABF4 will exhibit favorable solubility in a range of common organic solvents, with its lipophilic cation enhancing its compatibility with less polar media. For critical applications, it is imperative that solubility is determined experimentally under the specific conditions of use.

References

- 1. This compound = 97.0 128464-35-7 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. Tetra-n-butylammonium tetrafluoroborate, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 99%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS 14866-33-2: Tetra-n-octylammonium bromide | CymitQuimica [cymitquimica.com]

- 6. Page loading... [wap.guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Tetraoctylammonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the thermal properties of tetraoctylammonium tetrafluoroborate (B81430). Due to a lack of extensive specific data on the thermal decomposition of this compound, this guide leverages data from its close structural analog, tetrabutylammonium (B224687) tetrafluoroborate, to infer its thermal behavior and propose experimental methodologies. This extrapolation should be considered when designing experiments.

Introduction

Tetraoctylammonium tetrafluoroborate, a quaternary ammonium (B1175870) salt, is utilized in various chemical applications. A thorough understanding of its thermal stability is crucial for its safe handling and application, particularly at elevated temperatures. This guide summarizes the available physical and thermal data for this compound and provides a detailed examination of its expected thermal decomposition behavior based on the well-documented properties of analogous compounds.

Physicochemical and Thermal Properties

The known physical and limited thermal properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | [CH₃(CH₂)₇]₄N(BF₄) | |

| Molecular Weight | 553.69 g/mol | |

| Appearance | Crystals | |

| Melting Point | 122-125 °C |

Table 2: Thermal Decomposition Data for Tetrabutylammonium Tetrafluoroborate (for comparative purposes)

| Property | Value | Reference(s) |

| Onset of Decomposition (Tonset) | ~350 °C | [1] |

It is anticipated that the decomposition temperature of this compound will differ from its tetrabutyl analog due to the difference in alkyl chain length.

Experimental Protocols for Thermal Analysis

To investigate the thermal stability and decomposition of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.[2][3] The following protocols are based on established methods for similar quaternary ammonium salts.[1][4]

3.1. Thermogravimetric Analysis (TGA)

-

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing information on thermal stability and decomposition temperatures.[2][5]

-

Instrumentation: A calibrated thermogravimetric analyzer is required.

-

Sample Preparation:

-

Accurately weigh a 5-10 mg sample of this compound into a TGA sample pan (e.g., platinum or alumina).[4]

-

-

Experimental Conditions:

-

Data Analysis:

-

The onset of decomposition is determined from the temperature at which a significant mass loss is first observed on the TGA curve.

-

3.2. Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature, identifying thermal transitions such as melting and decomposition.[2][3]

-

Instrumentation: A calibrated differential scanning calorimeter is required.

-

Sample Preparation:

-

Experimental Conditions:

-

Atmosphere: Inert gas (e.g., nitrogen).

-

Temperature Program: Heat the sample and reference at a controlled rate, for example, 10 °C/min, over the desired temperature range.[4]

-

-

Data Analysis:

-

The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. The onset temperature of the decomposition peak provides information on thermal stability.

-

Visualization of Experimental Workflow

The logical flow of performing thermal analysis on this compound is depicted in the diagram below.

Caption: Workflow for Thermal Analysis.

Proposed Thermal Decomposition Pathway

The thermal decomposition of quaternary ammonium tetrafluoroborates is generally understood to proceed via a Hofmann elimination mechanism.[1] The proposed pathway for this compound is illustrated below.

At elevated temperatures, the tetrafluoroborate anion acts as a base, abstracting a β-hydrogen from one of the octyl chains of the tetraoctylammonium cation. This leads to the formation of trioctylamine, 1-octene, and the unstable tetrafluoroboric acid, which subsequently decomposes into hydrogen fluoride (B91410) and boron trifluoride.[1]

Caption: Proposed Decomposition Pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. microbiozindia.com [microbiozindia.com]

- 3. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 4. benchchem.com [benchchem.com]

- 5. DSC vs TGA analysis | Universal Lab Blog [universallab.org]

Electrochemical Window of Tetraoctylammonium Tetrafluoroborate in Acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical window of tetraoctylammonium tetrafluoroborate (B81430) (TOABF4) in acetonitrile (B52724) (ACN). Understanding the operational limits of this electrolyte system is crucial for the design, execution, and interpretation of a wide range of electrochemical experiments, including those pivotal to drug discovery and development, materials science, and synthetic chemistry. Due to a lack of specific experimental data for tetraoctylammonium tetrafluoroborate in the public domain, this guide establishes a framework based on the well-documented behavior of shorter-chain tetraalkylammonium tetrafluoroborates. It further outlines the necessary experimental protocols to determine the precise electrochemical window for specific applications.

Core Concept: The Electrochemical Window

The electrochemical window, or potential window, of an electrolyte solution is the range of electrode potentials within which the electrolyte itself does not undergo significant oxidation or reduction.[1] This stable voltage range is paramount as it defines the accessible potential for studying the electrochemical behavior of a target analyte without interference from the solvent or the supporting electrolyte. The boundaries of this window are defined by the anodic (positive) and cathodic (negative) limits, which are the potentials at which the solvent or electrolyte ions begin to break down.[1]

Quantitative Data Summary for Tetraalkylammonium Tetrafluoroborates in Acetonitrile

Precise values for the electrochemical window are highly dependent on experimental conditions such as the purity of the solvent and electrolyte, the working electrode material, and the presence of trace impurities like water and oxygen.[1] The following table summarizes representative data for shorter-chain tetraalkylammonium tetrafluoroborates to provide a comparative baseline.

| Electrolyte | Anodic Limit (V vs. Ag/Ag+) | Cathodic Limit (V vs. Ag/Ag+) | Electrochemical Window (V) | Working Electrode | Reference Electrode |

| Tetrabutylammonium Tetrafluoroborate (TBF4) | ~ +3.0 | ~ -3.2 | ~ 6.2 | Platinum | Ag/Ag+ |

| Tetraethylammonium Tetrafluoroborate (TEAF4) | ~ +2.9 | ~ -3.1 | ~ 6.0 | Glassy Carbon | Ag/Ag+ |

Note: These values are illustrative and should be considered as approximations. The actual electrochemical window for a specific experimental setup should always be determined empirically.

Influence of the Tetraoctylammonium Cation

The extension of the alkyl chain from butyl or ethyl to octyl on the tetraalkylammonium cation is expected to influence the electrochemical window. Generally, longer alkyl chains can lead to:

-

Increased Hydrophobicity: This can alter the structure of the electrode-electrolyte interface and may slightly shift the potential limits.

-

Steric Hindrance: The bulkier tetraoctylammonium cation might affect the kinetics of electron transfer at the electrode surface.

-

Potential for Wider Window (Hypothesized): In some cases, bulkier cations can inhibit solvent or anion decomposition at the electrode surface, potentially leading to a modest expansion of the electrochemical window. However, this is not a guaranteed effect and requires experimental verification.

Given these considerations, the electrochemical window of this compound in acetonitrile is anticipated to be in a similar range to its shorter-chain counterparts, but its precise limits must be determined experimentally.

Experimental Protocol for Determining the Electrochemical Window

The most common and reliable method for determining the electrochemical window of an electrolyte is cyclic voltammetry (CV).[2]

Materials and Equipment

-

Potentiostat/Galvanostat: Capable of performing cyclic voltammetry.

-

Three-Electrode Cell: A standard electrochemical cell with compartments for the working, counter, and reference electrodes.

-

Working Electrode (WE): A chemically inert electrode with a well-defined surface area, such as glassy carbon, platinum, or gold.

-

Counter Electrode (CE): An inert electrode with a surface area significantly larger than the working electrode, typically a platinum wire or mesh.

-

Reference Electrode (RE): A stable reference, such as a silver/silver ion (Ag/Ag+) electrode or a saturated calomel (B162337) electrode (SCE) isolated by a salt bridge to prevent contamination of the non-aqueous solution.[3]

-

This compound (TOABF4): High purity, electrochemical grade, dried under vacuum before use.

-

Acetonitrile (ACN): Anhydrous, high-performance liquid chromatography (HPLC) grade, stored over molecular sieves to minimize water content.

-

Inert Gas: High-purity argon or nitrogen for deaerating the electrolyte solution.

Procedure

-

Electrode Preparation:

-

Polish the working electrode to a mirror finish using successively finer alumina (B75360) slurries (e.g., 1.0, 0.3, and 0.05 µm).

-

Rinse the electrode thoroughly with deionized water, followed by acetonitrile.

-

Dry the electrode completely before insertion into the electrochemical cell.

-

-

Electrolyte Preparation:

-

In an inert atmosphere (e.g., a glovebox), prepare a solution of the desired concentration of TOABF4 in anhydrous acetonitrile (e.g., 0.1 M).

-

-

Cell Assembly:

-

Assemble the three-electrode cell with the prepared electrolyte solution.

-

Ensure the reference electrode is positioned close to the working electrode to minimize iR drop.

-

-

Deaeration:

-

Purge the electrolyte solution with the inert gas for at least 15-20 minutes to remove dissolved oxygen.

-

Maintain a blanket of the inert gas over the solution throughout the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the initial potential at the open-circuit potential (OCP).

-

Scan the potential towards the expected anodic limit and then reverse the scan towards the cathodic limit, and finally return to the initial potential.

-

Use a typical scan rate of 50-100 mV/s.[2]

-

Record the current response as a function of the applied potential.

-

-

Data Analysis:

-

Plot the resulting current versus the applied potential.

-

The electrochemical window is the potential range where no significant increase in current is observed.

-

The anodic and cathodic limits are typically defined as the potentials at which the current density reaches a predetermined threshold (e.g., 0.1 mA/cm² or 1 mA/cm²).[3]

-

Mandatory Visualizations

Caption: Workflow for the experimental determination of the electrochemical window.

References

Safety data sheet and handling precautions for tetraoctylammonium tetrafluoroborate.

An In-depth Technical Guide to the Safe Handling of Tetraoctylammonium Tetrafluoroborate (B81430)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended as a technical guide for informational purposes only. It is not a substitute for a certified Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the product you are using and adhere to all institutional and governmental safety regulations. The information on handling and safety for related compounds is provided for guidance and should be applied with professional judgment.

Introduction

Tetraoctylammonium tetrafluoroborate is a quaternary ammonium (B1175870) salt characterized by a central nitrogen atom bonded to four octyl chains and a tetrafluoroborate anion. This structure imparts properties that make it useful in specialized chemical applications, likely including roles as a phase-transfer catalyst or a supporting electrolyte in non-aqueous electrochemistry, similar to other tetra-alkylammonium salts. Its long alkyl chains give it significant lipophilicity. This guide provides a summary of its known safety data, handling precautions, and a representative experimental protocol.

Safety Data and Hazard Identification

A comprehensive, verified Safety Data Sheet (SDS) for this compound is not widely available in public databases. The information below is compiled from supplier data for this specific chemical and supplemented with information from related tetra-alkylammonium tetrafluoroborate compounds.

Physicochemical Properties

The following table summarizes the known quantitative data for this compound.

| Property | Value | Source |

| Chemical Formula | [CH₃(CH₂)₇]₄N(BF₄) | |

| CAS Number | 128464-35-7 | [1] |

| Molecular Weight | 553.69 g/mol | [1] |

| Appearance | Crystals | [1] |

| Melting Point | 122-125 °C | [1][2] |

| Storage Temperature | 2-8°C | [2] |

Hazard Classification and Precautionary Statements

The following hazard information is based on supplier classifications for this compound.

| Category | Information | Source |

| GHS Pictograms | Warning | |

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/ eye protection/ face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Note: Some sources indicate more severe hazards for similar, shorter-chain tetra-alkylammonium tetrafluoroborates, such as "Harmful if swallowed" (H302) and "Causes severe skin burns and eye damage" (H314).[3][4] Users should handle this compound with the assumption that it may possess similar or additional hazards until a complete toxicological profile is available.

Handling and Storage Precautions

Proper handling and storage are critical to ensure safety. The following protocols are based on best practices for handling air-sensitive and potentially hazardous chemical solids.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

| PPE Type | Specification | Rationale |

| Hand Protection | Impervious gloves (e.g., nitrile). | Prevents skin contact and irritation.[3] |

| Eye/Face Protection | Safety glasses with side shields or chemical goggles. A face shield may be required for larger quantities. | Protects against dust particles causing serious eye irritation.[3] |

| Skin/Body Protection | Laboratory coat. Impervious protective clothing for larger quantities. | Minimizes skin exposure.[3] |

| Respiratory Protection | Use in a well-ventilated area. If dust is generated, use a NIOSH-approved N95 dust mask or higher-level respiratory protection. | Prevents respiratory tract irritation from inhaled dust.[5] |

Safe Handling Workflow

The following diagram outlines a logical workflow for the safe handling of this compound.

Caption: General workflow for safely handling solid chemical compounds.

Storage

Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6] Given its potential sensitivity, storage under an inert atmosphere may be advisable for long-term purity.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately.

| Exposure Route | First Aid Measures | Source |

| Inhalation | Remove person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [3][6] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists. | [6] |

| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [3][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [3][7] |

For spills, evacuate the area. Use dry clean-up procedures and avoid generating dust.[5] Collect the spilled material in a suitable, labeled container for waste disposal.[5]

Experimental Protocols

No specific experimental protocols for this compound were found in the reviewed literature. However, its structure is analogous to tetrabutylammonium (B224687) tetrafluoroborate (TBATFB), a widely used supporting electrolyte in electrochemistry.[8][9] The following is an illustrative protocol for using a tetra-alkylammonium tetrafluoroborate salt in cyclic voltammetry, which should be adapted and optimized by the researcher.

Illustrative Protocol: Use as a Supporting Electrolyte in Cyclic Voltammetry

Objective: To prepare a 0.1 M solution of a tetra-alkylammonium tetrafluoroborate in acetonitrile (B52724) for use as a supporting electrolyte in a standard cyclic voltammetry experiment.

Materials:

-

This compound

-

Anhydrous acetonitrile (ACN)

-

Analyte of interest (e.g., ferrocene)

-

Volumetric flask

-

Magnetic stirrer and stir bar

-

Three-electrode electrochemical cell (e.g., glassy carbon working electrode, platinum wire counter electrode, Ag/Ag⁺ reference electrode)

-

Potentiostat/Galvanostat

-

Inert atmosphere glovebox or Schlenk line

Methodology Workflow:

Caption: Workflow for a cyclic voltammetry experiment using a supporting electrolyte.

Detailed Steps:

-

Drying (Optional but Recommended): Dry the this compound salt under vacuum at a moderately elevated temperature (e.g., 60-80 °C) for several hours to remove absorbed water, which can interfere with electrochemical measurements.[10]

-

Electrolyte Preparation: Inside an inert atmosphere glovebox, weigh the required amount of dried salt and transfer it to a volumetric flask. Dissolve the salt in anhydrous acetonitrile to achieve the final desired concentration (e.g., 0.1 M).

-

Analyte Addition: Add the analyte of interest (e.g., ferrocene) to the electrolyte solution to the desired final concentration (e.g., 1 mM).[9]

-

Cell Assembly: Assemble the three-electrode cell. Ensure the working electrode is polished and clean before use.

-

Deoxygenation: Transfer the final solution to the electrochemical cell and purge with a stream of inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.[9] Maintain a blanket of inert gas over the solution during the experiment.

-

Data Acquisition: Perform the cyclic voltammetry scan over the desired potential range.

Disposal Considerations

Dispose of this compound and its contaminated containers in accordance with all applicable local, state, and federal regulations.[3] Contact a licensed professional waste disposal service. Do not allow the product to enter drains.[3]

References

- 1. ≥97.0%, crystals | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound CAS#: 128464-35-7 [m.chemicalbook.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Commercial suppliers and purity grades of tetraoctylammonium tetrafluoroborate.

An In-depth Examination of Commercial Availability, Purity, and Technical Specifications for Scientific Applications

This technical guide provides a comprehensive overview of tetraoctylammonium tetrafluoroborate (B81430), a quaternary ammonium (B1175870) salt with applications in various research and development sectors. The document details its commercial suppliers, available purity grades, and key physicochemical properties, offering a valuable resource for researchers, scientists, and professionals in drug development.

Commercial Suppliers and Purity Grades

Tetraoctylammonium tetrafluoroborate is a specialty chemical primarily used in research and specialized industrial applications. The purity of this compound is a critical parameter, particularly for sensitive analytical techniques and electrochemical studies. While a comprehensive list of all suppliers is extensive, several key chemical suppliers list this product. The most commonly available purity grade is ≥97.0%. For applications requiring higher purity, researchers may need to employ additional purification steps or seek out custom synthesis services.

Below is a summary of typical product specifications available in the market.

| Supplier Example | Purity Grade | Analytical Method | Physical Form | CAS Number |

| Sigma-Aldrich | ≥97.0% | Not specified | Crystals | 128464-35-7 |

| CookeChem | ≥97.0% | Not specified | Not specified | 128464-35-7 |

It is important to note that for highly sensitive applications, such as electrochemistry, trace impurities like water, halides, and other metal ions can significantly impact experimental outcomes. Therefore, requesting a detailed Certificate of Analysis (CoA) from the supplier is crucial to ascertain the suitability of the compound for a specific application. As an example, a CoA for a similar compound, tetrabutylammonium (B224687) tetrafluoroborate, from MedChemExpress showed a purity of 99.89% as determined by HPLC.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and effective use in experimental protocols.

| Property | Value |

| Chemical Formula | [CH₃(CH₂)₇]₄N(BF₄) |

| Molecular Weight | 553.69 g/mol |

| Appearance | Crystals |

| Melting Point | 122-125 °C |

| Solubility | Soluble in many organic solvents. |

| CAS Number | 128464-35-7 |

Experimental Protocols: Purification

General Recrystallization Protocol for Tetraalkylammonium Salts:

-

Dissolution: The crude tetraalkylammonium tetrafluoroborate is dissolved in a minimal amount of a suitable hot solvent. Common solvents for recrystallization of similar salts include ethanol/water mixtures, ethyl acetate, or acetonitrile.

-

Crystallization: The saturated solution is allowed to cool slowly to room temperature, promoting the formation of well-defined crystals. The solution can be further cooled in an ice bath to maximize the yield of the purified product.

-

Isolation: The crystals are collected by vacuum filtration, separating them from the solvent containing the dissolved impurities.

-

Washing: The collected crystals are washed with a small amount of cold solvent to remove any remaining surface impurities.

-

Drying: The purified crystals are dried under vacuum, often at an elevated temperature, to remove any residual solvent.

Application Workflow: Supporting Electrolyte in Electrochemistry

A primary application of tetraalkylammonium salts like this compound is as a supporting electrolyte in non-aqueous electrochemistry. Its role is to increase the conductivity of the solution and minimize the electric field's influence on the analyte's mass transport. The following diagram illustrates a typical workflow for its use in a cyclic voltammetry experiment.

Caption: General workflow for using this compound in an electrochemical experiment.

Unraveling the Crystalline Architecture: A Technical Guide to the Crystal Structure Analysis of Tetraoctylammonium Tetrafluoroborate

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies for determining and analyzing the crystal structure of tetraoctylammonium tetrafluoroborate (B81430). This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the solid-state properties of quaternary ammonium (B1175870) salts. While a definitive, publicly available crystal structure for tetraoctylammonium tetrafluoroborate has not been identified in the course of this review, this guide furnishes detailed experimental protocols for its synthesis, crystallization, and single-crystal X-ray diffraction analysis. Furthermore, it presents a representative summary of crystallographic data, drawing parallels with the known structure of its analogue, tetrabutylammonium (B224687) tetrafluoroborate, to illustrate the expected structural parameters.

Introduction

This compound is a quaternary ammonium salt with a wide range of applications, including as a phase transfer catalyst, an electrolyte in electrochemical studies, and a component in the synthesis of ionic liquids. Its physicochemical properties are intrinsically linked to its solid-state structure. Understanding the precise arrangement of its constituent tetraoctylammonium cations and tetrafluoroborate anions in the crystal lattice is crucial for optimizing its performance in various applications and for the rational design of new materials with tailored properties. This guide outlines the necessary steps to achieve this understanding through single-crystal X-ray diffraction.

Physicochemical Properties

Before delving into the crystal structure, a summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | [CH₃(CH₂)₇]₄N(BF₄) |

| CAS Number | 128464-35-7 |

| Molecular Weight | 553.69 g/mol |

| Appearance | Crystals |

| Melting Point | 122-125 °C |

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process, from synthesis and crystallization to data collection and structure refinement.

Synthesis of this compound

A common method for the synthesis of tetraalkylammonium tetrafluoroborates is through a salt metathesis reaction.

Protocol:

-

Reactant Preparation: Dissolve equimolar amounts of tetraoctylammonium bromide and a tetrafluoroborate salt, such as sodium tetrafluoroborate or potassium tetrafluoroborate, in a suitable solvent like methanol (B129727) or ethanol.

-

Reaction: Combine the two solutions with constant stirring. The less soluble inorganic bromide salt will precipitate out of the solution.

-

Filtration: Remove the precipitated inorganic bromide by vacuum filtration.

-

Isolation: Concentrate the filtrate under reduced pressure to induce the crystallization of the crude this compound.

-

Purification: Further purify the crude product by recrystallization.

Crystallization

Growing single crystals of sufficient quality is paramount for X-ray diffraction analysis.

Protocol:

-

Dissolution: Dissolve the purified this compound in a minimal amount of a suitable hot solvent, such as ethanol, acetonitrile, or a mixture of solvents like ethyl acetate (B1210297) and pentane.

-

Slow Cooling/Evaporation: Allow the saturated solution to cool slowly to room temperature. Alternatively, allow the solvent to evaporate slowly over several days. These slow processes encourage the formation of large, well-ordered single crystals.

-

Crystal Harvesting: Carefully retrieve the formed crystals from the solution.

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines a typical workflow for single-crystal X-ray diffraction.

Protocol:

-

Crystal Mounting: Select a high-quality single crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Direct a beam of monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation) at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

-

Data Reduction: Process the collected diffraction images to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: Determine the initial positions of the atoms in the crystal lattice using direct methods or Patterson methods. Refine this initial structural model against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process yields the final atomic coordinates, bond lengths, and bond angles.

Illustrative Crystallographic Data

As a definitive crystal structure for this compound is not publicly available, the following tables present hypothetical yet representative data based on what would be expected for such a compound, drawing an analogy to the known crystal structure of tetrabutylammonium tetrafluoroborate.

Crystal Data and Structure Refinement

This table summarizes the expected crystallographic parameters and refinement details.

| Parameter | Illustrative Value |

| Empirical Formula | C₃₂H₆₈BF₄N |

| Formula Weight | 553.69 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic or Triclinic |

| Space Group | e.g., P2₁/c or P-1 |

| Unit Cell Dimensions | a = [value] Å, α = [value]° |

| b = [value] Å, β = [value]° | |

| c = [value] Å, γ = [value]° | |

| Volume | [value] ų |

| Z | [value] |

| Calculated Density | [value] Mg/m³ |

| Absorption Coeff. | [value] mm⁻¹ |

| F(000) | [value] |

| Crystal Size | [value] x [value] x [value] mm³ |

| Theta range for data | [value] to [value]° |

| Reflections collected | [value] |

| Independent reflections | [value] [R(int) = value] |

| Goodness-of-fit on F² | [value] |

| Final R indices [I>2σ(I)] | R1 = [value], wR2 = [value] |

| R indices (all data) | R1 = [value], wR2 = [value] |

Selected Bond Lengths and Angles

This table provides expected values for key intramolecular distances and angles.

| Bond/Angle | Expected Length (Å) / Angle (°) |

| N-C | ~1.53 |

| C-C | ~1.52 |

| B-F | ~1.39 |

| C-N-C | ~109.5 |

| N-C-C | ~115 |

| F-B-F | ~109.5 |

Conclusion

The determination of the crystal structure of this compound is an essential step in understanding its solid-state behavior and for the informed design of materials incorporating this salt. While a published structure is not currently available, this technical guide provides the necessary detailed experimental protocols for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. The illustrative data presented serves as a benchmark for what researchers can expect to find. The methodologies and workflows described herein are robust and widely applicable to the crystallographic analysis of similar quaternary ammonium salts, providing a clear pathway for scientists in academia and industry to elucidate the crystalline architecture of these important compounds.

Spectroscopic Analysis of Tetraoctylammonium Tetrafluoroborate: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Therefore, this document provides a detailed analysis of closely related and well-characterized structural analogs: tetrabutylammonium (B224687) tetrafluoroborate (B81430) ([N4444][BF4]) and tetraethylammonium (B1195904) tetrafluoroborate ([N2222][BF4]). The spectroscopic data for these compounds offer valuable insights into the expected spectral characteristics of the tetraoctylammonium salt, given the common tetrafluoroborate anion and the homologous nature of the tetraalkylammonium cations.

Comparative Spectroscopic Data of Tetraalkylammonium Tetrafluoroborates

The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for tetrabutylammonium tetrafluoroborate and tetraethylammonium tetrafluoroborate. This information is crucial for researchers seeking to understand the spectral properties of long-chain tetraalkylammonium salts.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for Tetrabutylammonium Tetrafluoroborate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.10 | Triplet | 8H | N-CH₂- |

| ~1.60 | Multiplet | 8H | -CH₂-CH₂-N |

| ~1.40 | Multiplet | 8H | -CH₂-CH₃ |

| ~0.98 | Triplet | 12H | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for Tetrabutylammonium Tetrafluoroborate

| Chemical Shift (δ) ppm | Assignment |

| ~58.5 | N-CH₂- |

| ~24.0 | -CH₂-CH₂-N |

| ~19.6 | -CH₂-CH₃ |

| ~13.5 | -CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for Tetraalkylammonium Tetrafluoroborates

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2870 | Strong | C-H stretching (alkyl chains) |

| ~1480-1460 | Medium | C-H bending (alkyl chains) |

| ~1050-1030 | Very Strong | B-F stretching (BF₄⁻ anion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the NMR and IR spectra of tetraalkylammonium salts, based on standard laboratory practices.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the tetraalkylammonium tetrafluoroborate salt in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetonitrile-d₃, or dimethyl sulfoxide-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

-

Apply a relaxation delay of 1-5 seconds between scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each unique carbon.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-150 ppm).

-

A larger number of scans is typically required for ¹³C NMR to achieve a good signal-to-noise ratio (e.g., 1024 or more scans), along with a longer relaxation delay.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid tetraalkylammonium tetrafluoroborate sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure clamp.

-

-

Sample Preparation (KBr Pellet):

-

Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

-

Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizations

The following diagrams illustrate the logical relationships in the spectroscopic analysis of tetraalkylammonium tetrafluoroborates.

Caption: Experimental workflow for spectroscopic analysis.

Caption: Relationship between structure and spectral data.

Methodological & Application

Application Notes and Protocols for Tetraoctylammonium Tetrafluoroborate in Cyclic Voltammetry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraoctylammonium tetrafluoroborate (B81430) (TOABF4) is a quaternary ammonium (B1175870) salt that serves as a supporting electrolyte in non-aqueous electrochemistry, particularly in cyclic voltammetry (CV). Its primary function is to enhance the ionic conductivity of organic solvents and minimize the iR drop (potential drop due to solution resistance), ensuring accurate electrochemical measurements. The large tetraoctylammonium cation provides excellent solubility in a wide range of organic solvents and is expected to offer a wide electrochemical window, making it suitable for studying redox processes of various analytes, including pharmaceutical compounds.

Understanding the electrochemical behavior of drug molecules can provide valuable insights into their metabolic pathways, potential for oxidative stress, and mechanisms of action. The choice of a suitable supporting electrolyte is therefore critical for obtaining reliable and reproducible voltammetric data in such studies.

Note on Data Availability: Specific quantitative data for tetraoctylammonium tetrafluoroborate (TOABF4) is limited in publicly available literature. The data presented in these notes are primarily for its shorter-chain analogs, tetraethylammonium (B1195904) tetrafluoroborate (TEABF4) and tetrabutylammonium (B224687) tetrafluoroborate (TBATFB). These values should be considered as a reference and a starting point for experimental design with TOABF4. The larger alkyl chains of the tetraoctylammonium cation are expected to influence properties such as solubility and conductivity.

Physicochemical Properties and Data

Table 1: Physicochemical Properties of Analogous Tetraalkylammonium Tetrafluoroborates

| Property | Tetrabutylammonium Tetrafluoroborate (TBATFB) | Tetraethylammonium Tetrafluoroborate (TEABF4) | References |

| CAS Number | 429-42-5 | 429-06-1 | [1] |

| Molecular Formula | C16H36BF4N | C8H20BF4N | [1] |

| Molecular Weight | 329.27 g/mol | 217.06 g/mol | [1] |

| Appearance | White crystalline powder | White to off-white crystalline powder | [1][2] |

| Melting Point | 155-161 °C | ≥300 °C | [1] |

Table 2: Electrochemical Window of Analogous Electrolytes in Various Solvents

The electrochemical window is the potential range where the electrolyte is electrochemically inert.[3] This window is influenced by the solvent, electrode material, and electrolyte concentration.[3]

| Supporting Electrolyte | Solvent | Electrochemical Window (V vs. Ag/Ag+) | References |

| TEABF4 | Acetonitrile | ~2.7 | [4] |

| TEABF4 | Propylene Carbonate | ~5.5 | [4] |

| TBAPF6 (analogue) | Acetonitrile | ~6.3 | [4] |

Table 3: Ionic Conductivity of Analogous Electrolyte Solutions

Ionic conductivity is a measure of a solution's ability to conduct electricity and is influenced by concentration, solvent properties, and temperature.[5][6]

| Supporting Electrolyte | Solvent | Concentration (M) | Ionic Conductivity (mS/cm) | References |

| TEABF4 | Acetonitrile | 0.65 | ~55.5 | [4] |

| TEABF4 | Propylene Carbonate | 1.4 | 18.5 | [1] |

| TBATFB | Acetonitrile | 1.0 (optimal range 0.5-1.5 M) | High | [7] |

Experimental Protocols

Protocol 1: Preparation of TOABF4 Supporting Electrolyte Solution (0.1 M)

This protocol outlines the standard procedure for preparing a 0.1 M TOABF4 solution. Minimizing water and oxygen content is critical as they can significantly impact the electrochemical window.[1]

Materials:

-

This compound (TOABF4), ≥97% purity

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

-

Volumetric flask

-

Magnetic stirrer and stir bar

-

Spatula and weighing paper

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Drying of TOABF4: Prior to use, dry the TOABF4 salt under vacuum at an elevated temperature (e.g., 60-80 °C for 24-48 hours) to remove any absorbed water.

-

Solvent Preparation: Use anhydrous grade solvent. For highly sensitive experiments, it is recommended to further dry the solvent using appropriate drying agents (e.g., molecular sieves) and to deoxygenate by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

-

Electrolyte Preparation (under inert atmosphere): a. Inside a glovebox or using a Schlenk line, weigh the required amount of dried TOABF4. b. Transfer the weighed TOABF4 to a clean, dry volumetric flask. c. Add a portion of the anhydrous, deoxygenated solvent to the volumetric flask. A magnetic stirrer can be used to facilitate dissolution. Due to the long alkyl chains, dissolution may be slower than for shorter-chain analogs. d. Once fully dissolved, add the solvent up to the calibration mark of the volumetric flask. e. Stopper the flask and mix the solution thoroughly.

-

Storage: Store the prepared electrolyte solution in a tightly sealed container under an inert atmosphere to prevent contamination from air and moisture.

Protocol 2: Performing Cyclic Voltammetry with TOABF4

This protocol describes the general steps for conducting a cyclic voltammetry experiment using the prepared TOABF4 electrolyte solution.

Apparatus:

-

Potentiostat

-

Electrochemical cell (three-electrode setup)

-

Working electrode (e.g., glassy carbon, platinum, gold)

-

Reference electrode (e.g., Ag/AgCl, Ag/Ag+)

-

Counter electrode (e.g., platinum wire, graphite (B72142) rod)

-

Inert gas (argon or nitrogen) for deoxygenation

Procedure:

-

Electrode Preparation: a. Polish the working electrode to a mirror finish using an appropriate polishing slurry (e.g., alumina (B75360) on a polishing pad).[1] b. Rinse the polished electrode thoroughly with deionized water and then with the solvent being used for the electrolyte.[1] c. Dry the electrode completely.

-

Cell Assembly: a. Assemble the electrochemical cell with the working, reference, and counter electrodes. b. Add the 0.1 M TOABF4 supporting electrolyte solution to the cell, ensuring the electrodes are sufficiently immersed.

-

Deoxygenation: Purge the solution in the cell with an inert gas for 10-15 minutes to remove dissolved oxygen. Maintain a gentle stream of the inert gas over the solution during the experiment.[1]

-

Blank Scan (Background): a. Perform a cyclic voltammetry scan of the supporting electrolyte solution without the analyte.[2] This is crucial to determine the potential window of the electrolyte/solvent system and to identify any impurity peaks.[1][2] b. Set the potential range wide enough to observe the solvent and electrolyte decomposition limits, then narrow it to the stable region for subsequent experiments.

-

Analyte Addition: a. Introduce a known concentration of the analyte into the electrochemical cell. b. Briefly purge the solution with the inert gas to ensure mixing and removal of any introduced oxygen.

-

Data Acquisition: a. Set the parameters on the potentiostat software, including the initial potential, switching potentials, scan rate, and number of cycles. b. Run the cyclic voltammetry experiment to record the voltammogram of the analyte.

-

Data Analysis: a. Analyze the resulting cyclic voltammogram to determine key parameters such as peak potentials (Epa, Epc), peak currents (ipa, ipc), and half-wave potential (E1/2).

Mandatory Visualizations

Caption: Workflow for Cyclic Voltammetry using TOABF4.

Caption: Factors Influencing the Electrochemical Window.

References

Application of Tetraoctylammonium Tetrafluoroborate as a Phase Transfer Catalyst: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase transfer catalysis (PTC) is a powerful methodology in synthetic organic chemistry that facilitates reactions between reactants located in immiscible phases, typically an aqueous phase and an organic phase. This technique is particularly valuable in pharmaceutical and fine chemical synthesis, as it often leads to higher yields, milder reaction conditions, and reduced use of hazardous organic solvents. Quaternary ammonium (B1175870) salts are a prominent class of phase transfer catalysts, and among them, tetraalkylammonium salts with varying alkyl chain lengths are widely employed.

This document provides detailed application notes and protocols concerning the use of tetraoctylammonium tetrafluoroborate (B81430) as a phase transfer catalyst. While specific documented applications of tetraoctylammonium tetrafluoroborate in phase transfer catalysis are not extensively reported in readily available literature, its structural analog, tetrabutylammonium (B224687) tetrafluoroborate (TBATFB), is a well-established and versatile catalyst for a variety of organic transformations. The principles, mechanisms, and experimental protocols detailed in this document are largely based on the applications of TBATFB and other tetraalkylammonium salts and can be readily adapted for this compound. The longer octyl chains in this compound increase its lipophilicity, which may offer advantages in specific solvent systems by enhancing its solubility in the organic phase.

Principle of Phase Transfer Catalysis

In a typical biphasic system, an ionic nucleophile is soluble in the aqueous phase but insoluble in the organic phase containing the organic substrate. A phase transfer catalyst, such as a tetraalkylammonium salt (Q⁺X⁻), overcomes this phase barrier. The lipophilic cation (Q⁺) can transport the nucleophilic anion (Y⁻) from the aqueous or solid phase into the organic phase in the form of an ion pair (Q⁺Y⁻). In the organic phase, the "naked" anion is poorly solvated and thus highly reactive, readily participating in the desired reaction with the organic substrate. After the reaction, the catalyst cation (Q⁺) transports the leaving group anion back to the aqueous phase, completing the catalytic cycle.

Caption: General mechanism of phase transfer catalysis.

Applications in Organic Synthesis

Tetraalkylammonium salts, as phase transfer catalysts, are instrumental in a range of nucleophilic substitution, alkylation, and other organic reactions. The following sections detail specific applications with representative data and protocols, primarily demonstrated with tetrabutylammonium salts, which can be extrapolated for this compound.

N-Alkylation of Imides

The N-alkylation of imides is a crucial transformation for the synthesis of various biologically active compounds and functional materials.[1] Phase transfer catalysis provides a green and efficient alternative to traditional methods that often require harsh bases and anhydrous solvents.[1]

Representative Data for N-Alkylation of Phthalimide (B116566) with Benzyl (B1604629) Bromide (using TBATFB)

| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 5 | K₂CO₃ | Solvent-free | 80 | 2 | >95 |

| 5 | Cs₂CO₃ | Acetonitrile | 60 | 3 | 92 |

| 10 | NaOH (aq) | Dichloromethane | 25 | 6 | 85 |

Experimental Protocol: Synthesis of N-Benzylphthalimide [1]

Materials:

-

Phthalimide

-

Anhydrous potassium carbonate (K₂CO₃)

-

This compound (or TBATFB)

-

Benzyl bromide

-

Ethyl acetate (B1210297)

Procedure:

-

In a 50 mL round-bottom flask, combine phthalimide (1.47 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and this compound (0.5 mmol).

-

Add benzyl bromide (1.43 mL, 12 mmol) to the flask.

-

Heat the mixture with vigorous stirring in an oil bath at 80°C for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, add 20 mL of ethyl acetate and filter the mixture to remove inorganic salts.

-

Wash the organic solution with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to yield pure N-benzylphthalimide.

Williamson Ether Synthesis

The Williamson ether synthesis is a fundamental reaction for the preparation of ethers from an alkoxide and an alkyl halide. Phase transfer catalysis significantly improves this reaction by facilitating the transfer of the alkoxide anion into the organic phase.[2]

Representative Data for Williamson Ether Synthesis (using various PTCs) [3]

| Substrate | Alkylating Agent | Catalyst | Base (aq) | Solvent | Yield (%) |

| Phenol (B47542) | n-Butyl bromide | TBAB | NaOH | Toluene | 91 |

| 4-Nitrophenol | Benzyl chloride | TEBAC | KOH | Dichloromethane | 95 |

| 1-Naphthol | Ethyl iodide | Aliquat 336 | NaOH | Hexane | 88 |

TBAB: Tetrabutylammonium bromide, TEBAC: Triethylbenzylammonium chloride, Aliquat 336: Tricaprylmethylammonium chloride

Experimental Protocol: Synthesis of Butyl Phenyl Ether [3]

Materials:

-

Phenol

-